Ethyl 5-(3,4,5-trimethoxyphenyl)-1H-pyrazole-3-carboxylate
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Overview
Description
Ethyl 5-(3,4,5-trimethoxyphenyl)-1H-pyrazole-3-carboxylate is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with a trimethoxyphenyl group and an ethyl ester functional group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific research fields.
Mechanism of Action
Target of Action
Ethyl 5-(3,4,5-trimethoxyphenyl)-1H-pyrazole-3-carboxylate is a compound that contains the trimethoxyphenyl (TMP) group . The TMP group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . The compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting targets such as tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Mode of Action
It is known that the tmp group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (cbs) of the αβ-tubulin heterodimer . This suggests that the compound may interact with its targets to inhibit their function, leading to its anti-cancer effects.
Biochemical Pathways
The tmp group has been associated with the inhibition of several proteins and enzymes, suggesting that it may affect multiple pathways . For instance, inhibition of tubulin could disrupt microtubule dynamics, affecting cell division and potentially leading to cell death .
Pharmacokinetics
The tmp group is known to be present in a wide range of therapeutically interesting drugs, including those with good bioavailability . Therefore, it is possible that this compound may also have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The result of the action of this compound is likely to be cell death, given its potential anti-cancer effects . By inhibiting key proteins and enzymes, the compound could disrupt essential cellular processes, leading to cell death .
Biochemical Analysis
Biochemical Properties
Ethyl 5-(3,4,5-trimethoxyphenyl)-1H-pyrazole-3-carboxylate plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. The trimethoxyphenyl group in this compound is known to interact with enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR). These interactions often involve inhibition of enzyme activity, which can lead to downstream effects on cellular processes . Additionally, the pyrazole ring may contribute to binding interactions with other proteins, potentially influencing their function and stability.
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the polymerization of tubulin, which disrupts microtubule dynamics and affects cell division . Furthermore, the compound’s interaction with Hsp90 can lead to the destabilization of client proteins, impacting cell survival and proliferation. These effects highlight the potential of this compound as a modulator of cellular processes.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to the colchicine binding site on tubulin, inhibiting its polymerization and leading to microtubule destabilization . This interaction is primarily driven by hydrophobic interactions between the trimethoxyphenyl group and the binding site. Additionally, the compound may inhibit Hsp90 by binding to its ATP-binding domain, preventing the proper folding of client proteins . These molecular interactions contribute to the compound’s overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, such as prolonged inhibition of cell division and induction of apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to effectively inhibit tumor growth and reduce inflammation without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been reported. These findings suggest that there is a threshold dose beyond which the compound’s adverse effects outweigh its therapeutic benefits. Careful dosage optimization is therefore crucial for its potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions Enzymes such as cytochrome P450 oxidases play a key role in its biotransformation, leading to the formation of various metabolites These metabolites may retain some of the parent compound’s bioactivity or exhibit different pharmacological properties
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with P-glycoprotein (P-gp), which influences its cellular uptake and efflux . This interaction affects the compound’s localization and accumulation within different tissues. Additionally, the compound’s lipophilic nature facilitates its distribution across cell membranes, allowing it to reach various intracellular targets.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with tubulin and other cytosolic proteins . Post-translational modifications, such as phosphorylation, may further direct the compound to specific subcellular compartments or organelles. These localization patterns are critical for understanding the compound’s mechanism of action and its effects on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(3,4,5-trimethoxyphenyl)-1H-pyrazole-3-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.
Introduction of the Trimethoxyphenyl Group: The trimethoxyphenyl group is introduced via electrophilic aromatic substitution or through the use of a pre-functionalized trimethoxyphenyl precursor.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-(3,4,5-trimethoxyphenyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the pyrazole ring to a dihydropyrazole.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the pyrazole ring or the trimethoxyphenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or dihydropyrazoles.
Scientific Research Applications
Ethyl 5-(3,4,5-trimethoxyphenyl)-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Ethyl 5-(3,4,5-trimethoxyphenyl)-1H-pyrazole-3-carboxylate can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 3,4,5-trimethoxyphenylacetic acid, 3,4,5-trimethoxyphenylacrylic acid, and 3,4,5-trimethoxyphenylpropanoic acid share the trimethoxyphenyl group but differ in their functional groups and overall structure.
Uniqueness: The presence of the pyrazole ring and the ethyl ester group in this compound provides unique chemical properties and biological activities that distinguish it from other trimethoxyphenyl-containing compounds.
Properties
IUPAC Name |
ethyl 3-(3,4,5-trimethoxyphenyl)-1H-pyrazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5/c1-5-22-15(18)11-8-10(16-17-11)9-6-12(19-2)14(21-4)13(7-9)20-3/h6-8H,5H2,1-4H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQTUDALRLVIQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1)C2=CC(=C(C(=C2)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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